4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine
CAS No.: 1289263-29-1
Cat. No.: VC3410099
Molecular Formula: C8H9BrClN3O
Molecular Weight: 278.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289263-29-1 |
|---|---|
| Molecular Formula | C8H9BrClN3O |
| Molecular Weight | 278.53 g/mol |
| IUPAC Name | 4-(5-bromo-6-chloropyrimidin-4-yl)morpholine |
| Standard InChI | InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 |
| Standard InChI Key | NANDFJROGIOVKU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C(=NC=N2)Cl)Br |
| Canonical SMILES | C1COCCN1C2=C(C(=NC=N2)Cl)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine features a pyrimidine ring as its core structure. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3. The compound's distinctive substitution pattern includes:
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Bromine atom at position 5 of the pyrimidine ring
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Chlorine atom at position 6 of the pyrimidine ring
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Morpholine group (a six-membered heterocycle containing oxygen and nitrogen) attached at position 4
This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrClN3O |
| Molecular Weight | 278.53 g/mol |
| CAS Number | 1289263-29-1 |
| Appearance | Solid (typically white to off-white crystalline powder) |
| Solubility | Soluble in organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide |
| Stability | Relatively stable under standard laboratory conditions |
The presence of halogen atoms (bromine and chlorine) in the molecule increases its lipophilicity, potentially enhancing cell membrane permeability when studied in biological systems. Meanwhile, the morpholine group contributes to the compound's basicity and potential hydrogen bonding interactions with biological targets.
Biological Activity and Research Findings
Structure-Activity Relationship
The specific substitution pattern in 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine contributes to its potential biological activity. The halogenated structure (particularly the bromine and chlorine substituents) allows for specific binding interactions with enzymes or receptors crucial in disease mechanisms.
Research on related compounds suggests that:
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The bromine at position 5 often enhances the compound's ability to interact with specific biological targets
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The chlorine at position 6 may contribute to the compound's stability and binding properties
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The morpholine group at position 4 typically improves the compound's pharmacokinetic properties and may facilitate interactions with biological receptors through hydrogen bonding
Understanding these structure-activity relationships is essential for designing more effective therapeutic agents targeting specific pathways in diseases such as cancer and viral infections.
Applications and Uses
Research Tool and Reference Standard
As a reference standard, it serves to identify and quantify unknown compounds with similar structures in chemical analysis.
Building Block in Organic Synthesis
Due to its reactive functional groups, particularly the halogen substituents, 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine can serve as a valuable building block in organic synthesis. The halogen substituents provide sites for further functionalization through various reactions, including:
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Cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
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Nucleophilic aromatic substitution reactions
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Metal-halogen exchange reactions
These chemical transformations can yield more complex molecules with potential applications in medicinal chemistry and materials science.
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